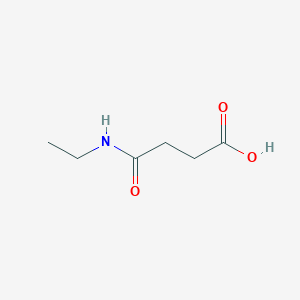

3-(ethylcarbamoyl)propanoic Acid

Description

3-(Ethylcarbamoyl)propanoic acid (IUPAC name: 3-{N-[4-(N-ethyl-N-phenylcarbamoyl)phenyl]carbamoyl}propanoic acid) is a carbamate derivative featuring a propanoic acid backbone substituted with an ethylcarbamoyl group. Its molecular formula is C₁₃H₁₆N₂O₄, and it is notable for its role in synthetic chemistry and biomedical research.

Properties

IUPAC Name |

4-(ethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-7-5(8)3-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMGZVKGWSZOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethylcarbamoyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of ethylamine with acrylonitrile to form 3-(ethylamino)propionitrile, which is then hydrolyzed to yield this compound. The reaction conditions typically involve the use of a strong acid or base to facilitate the hydrolysis process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of ethyl acrylate followed by the reaction with ammonia to form the desired product. This method allows for large-scale production with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylcarbamoyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

Substitution: The ethylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amines, carboxylic acids, and substituted carbamoyl compounds.

Scientific Research Applications

3-(Ethylcarbamoyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly as an inhibitor of certain enzymes.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(ethylcarbamoyl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of human hypoxia-inducible factor prolyl hydroxylase domain enzymes, which play a role in the regulation of oxygen homeostasis in cells . The compound binds to the active site of the enzyme, preventing its normal function and leading to the stabilization of hypoxia-inducible factors.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of 3-(ethylcarbamoyl)propanoic acid, highlighting variations in substituents and functional groups:

Physicochemical Properties

- Hydrophobicity and Solubility: this compound has a calculated XlogP (hydrophobicity parameter) of -1.5 and a polar surface area of 104 Ų, indicating moderate solubility in polar solvents . In contrast, 3-(2-thienyl)propanoic acid (XlogP: ~1.2) is more hydrophobic due to its thiophene ring, favoring organic solvents .

- Hydrogen Bonding: Compounds like 3-((4-hydroxyphenyl)amino)propanoic acid possess 3 hydrogen bond donors (two from the amino group and one from the carboxylic acid), enhancing their interaction with biological targets .

Anticancer Activity

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compound 20) exhibit potent anticancer activity against A549 lung cancer cells (50% viability reduction) and inhibit cell migration. These derivatives also show low cytotoxicity toward noncancerous Vero cells .

Antimicrobial and Antioxidant Properties

- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compounds 1–36) exhibit broad-spectrum activity against multidrug-resistant bacteria and fungi, with IC₅₀ values in the micromolar range . Compound 20 also scavenges DPPH radicals (EC₅₀: 12.3 μM), highlighting dual functionality .

- 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid shows moderate antimycobacterial activity (MIC₅₀: 58.5 μg/mL) against Mycobacterium smegmatis .

Biological Activity

3-(Ethylcarbamoyl)propanoic acid, a compound with diverse biological activities, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following structural formula:

- Molecular Formula : C₅H₁₁N₃O₂

- CAS Number : 21451-29-6

The compound features an ethylcarbamoyl group attached to a propanoic acid backbone, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The ethylcarbamoyl moiety can form hydrogen bonds and engage in hydrophobic interactions with proteins and enzymes. Preliminary studies suggest that it may modulate enzyme activity, potentially influencing metabolic pathways involved in inflammation and cellular signaling.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. In a study involving Staphylococcus aureus and Escherichia coli, this compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

- Neuroprotective Effects : Preliminary animal studies suggest that this compound may offer neuroprotective benefits. In models of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced neuronal cell death and improved behavioral outcomes.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving LPS-stimulated macrophages, treatment with this compound at varying concentrations (10 µM, 50 µM, and 100 µM) resulted in a dose-dependent decrease in TNF-alpha production:

| Concentration (µM) | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 150 |

| 10 | 120 |

| 50 | 80 |

| 100 | 40 |

This data supports the hypothesis that the compound may be effective in modulating inflammatory responses.

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | >100 |

The results indicate that while effective against Staphylococcus aureus, higher concentrations are required for other strains.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Inflammation Models : In vivo models demonstrated significant reductions in inflammatory markers following administration of the compound.

- Neuroprotection : Behavioral assessments in rodent models indicated improved cognitive function after treatment with the compound during neurotoxic exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.